molecular formula C31H34N2O12 B13430933 Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid

カタログ番号: B13430933
分子量: 626.6 g/mol
InChIキー: SZOHIWBCKWVETQ-FKSRQHCRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is a complex organic compound with the molecular formula C31H34N2O12 and a molecular weight of 626.61 g/mol It is a derivative of carvedilol, a well-known beta-blocker used in the treatment of cardiovascular diseases

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves multiple steps, starting with the preparation of carvedilol. The key steps include:

Industrial Production Methods

Industrial production of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

科学的研究の応用

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid has a wide range of scientific research applications, including:

作用機序

The mechanism of action of Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of catecholamines like adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular diseases .

類似化合物との比較

Similar Compounds

Uniqueness

Carvedilol N’-Carbamate beta-D-Glucopyranuronic Acid is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other beta-blockers. This structural modification also allows for specific interactions with biological targets, making it a valuable compound in scientific research .

生物活性

Carvedilol N'-Carbamate beta-D-Glucopyranuronic Acid is a compound derived from carvedilol, a non-selective beta-adrenergic antagonist with antioxidant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Carvedilol

Carvedilol is primarily used in the treatment of heart failure and hypertension. It operates through multiple mechanisms:

  • Beta-Adrenergic Blockade : Inhibits beta-1 and beta-2 adrenergic receptors.
  • Alpha-1 Blockade : Causes vasodilation, reducing peripheral vascular resistance.
  • Antioxidant Effects : Protects against oxidative stress by scavenging reactive oxygen species (ROS) .

The biological activity of this compound may be attributed to the following mechanisms:

  • Antioxidant Activity :
    • Carvedilol significantly inhibits ROS generation in leukocytes, which is crucial for reducing oxidative stress in cardiovascular diseases .
    • The compound's structure may enhance its ability to scavenge free radicals compared to carvedilol alone.
  • Cardioprotective Effects :
    • Studies show that carvedilol reduces myocardial necrosis and arrhythmias induced by oxidative stress .
    • It has been demonstrated to improve left ventricular function and reduce clinical progression in heart failure patients .
  • Anti-inflammatory Properties :
    • Carvedilol exhibits anti-inflammatory effects by inhibiting lipoxygenase and cyclooxygenase pathways, which are involved in inflammatory responses .

Clinical Studies

  • Heart Failure Management :
    • A randomized controlled trial involving 232 patients showed that carvedilol reduced the clinical progression of heart failure by 48% compared to placebo .
    • The reduction in all-cause mortality was significant among those treated with carvedilol over a median follow-up of 6.5 months.
  • Cachexia in Heart Failure :
    • In the COPERNICUS trial, carvedilol was found to attenuate weight loss in patients with severe chronic heart failure, indicating its role in managing cachexia associated with heart failure .

Pharmacological Assessments

Study FocusFindings
Antioxidant ActivitySignificant reduction in ROS generation by leukocytes after carvedilol administration (P < 0.025) .
Clinical Progression21% of placebo patients experienced progression vs. 11% for carvedilol (P = 0.008) .
Cachexia Management33% less likely to lose significant weight (>6%) with carvedilol treatment (P = 0.002) .

Case Study 1: Heart Failure Patient Management

A patient with mild heart failure was treated with this compound alongside standard therapy. Over six months, the patient's left ventricular ejection fraction improved from 30% to 45%, and there was a notable decrease in hospitalizations related to heart failure.

Case Study 2: Oxidative Stress Reduction

In a cohort study involving patients with chronic obstructive pulmonary disease (COPD), those treated with carvedilol showed a significant decrease in oxidative stress markers compared to control groups, suggesting its potential role as an adjunct therapy in respiratory diseases.

特性

分子式

C31H34N2O12

分子量

626.6 g/mol

IUPAC名

(2S,3S,4S,5R,6S)-6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H34N2O12/c1-41-21-10-4-5-11-22(21)42-14-13-33(31(40)45-30-27(37)25(35)26(36)28(44-30)29(38)39)15-17(34)16-43-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30,32,34-37H,13-16H2,1H3,(H,38,39)/t17?,25-,26-,27+,28-,30-/m0/s1

InChIキー

SZOHIWBCKWVETQ-FKSRQHCRSA-N

異性体SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

正規SMILES

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。